molecular formula C12H17NO5 B7774761 3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B7774761
M. Wt: 255.27 g/mol
InChI Key: BDISLHPIKVZWDN-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a bicyclic framework with a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions. The BOC group is then introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions may use hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: It can be used in the study of enzyme mechanisms and inhibition.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

  • 3-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid

  • 3-[(Tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid

Uniqueness: This compound is unique due to its bicyclic structure and the presence of the BOC protecting group, which provides stability and versatility in synthetic applications. Its structural complexity allows for a wide range of chemical transformations, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h4-9H,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDISLHPIKVZWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C=CC(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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